molecular formula C17H26N2O2 B2355988 Tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate CAS No. 2248266-49-9

Tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate

Cat. No. B2355988
CAS RN: 2248266-49-9
M. Wt: 290.407
InChI Key: USZIBPVFAJAOGR-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate, commonly known as TBAP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The purpose of

Mechanism of Action

The exact mechanism of action of TBAP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. TBAP has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a key role in the regulation of gene expression. Additionally, TBAP has been shown to activate the protein kinase B/Akt signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
TBAP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways in cells. Additionally, TBAP has been shown to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, as well as to have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBAP for lab experiments is its potent antiproliferative activity against cancer cells, which makes it a promising candidate for the development of new cancer drugs. Additionally, TBAP has been shown to exhibit neuroprotective effects, which could have important implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of TBAP for lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are numerous future directions for research on TBAP, including the development of new drugs for the treatment of cancer and neurodegenerative diseases, as well as the study of its mechanism of action and its potential applications in other areas of medicine. Additionally, further research is needed to optimize the synthesis method for TBAP and to improve its solubility in water, which could make it a more useful compound for experimental purposes.

Synthesis Methods

TBAP can be synthesized using a variety of methods, including the reductive amination of benzylpiperidine with tert-butyl 3-oxopiperidine-3-carboxylate. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. Other methods of synthesis include the condensation of benzylpiperidine with tert-butyl 3-aminopiperidine-3-carboxylate, as well as the reaction of benzylpiperidine with tert-butyl isocyanate.

Scientific Research Applications

TBAP has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TBAP has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, as well as neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.

properties

IUPAC Name

tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)17(18)10-7-11-19(13-17)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZIBPVFAJAOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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